molecular formula C10H9F13O2 B136470 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane CAS No. 142502-76-9

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane

Cat. No.: B136470
CAS No.: 142502-76-9
M. Wt: 408.16 g/mol
InChI Key: BYPGRUVLTPMKIS-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its distinctive properties.

Preparation Methods

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane typically involves the fluorination of octane derivatives. One common method includes the reaction of octane with fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. The reaction is often catalyzed by metal catalysts to enhance the efficiency and selectivity of the fluorination process . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane involves its interaction with molecular targets through fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved include the formation of stable complexes and the modification of molecular structures through fluorination .

Comparison with Similar Compounds

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane is unique due to its high fluorine content and the presence of methoxy groups. Similar compounds include:

These comparisons highlight the unique properties and applications of this compound.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8,8-dimethoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F13O2/c1-24-4(25-2)3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPGRUVLTPMKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379852
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142502-76-9
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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